2-(1-Ethyl-1h-imidazol-2-yl)-3-methylbutanoic acid

Molecular weight Lipophilicity Structure-property relationship

2-(1-Ethyl-1H-imidazol-2-yl)-3-methylbutanoic acid (CAS 1341832-21-0) is a heterocyclic carboxylic acid featuring an N-ethylimidazole moiety linked to a branched 3-methylbutanoic acid chain. It has the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol.

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
Cat. No. B13535386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Ethyl-1h-imidazol-2-yl)-3-methylbutanoic acid
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCCN1C=CN=C1C(C(C)C)C(=O)O
InChIInChI=1S/C10H16N2O2/c1-4-12-6-5-11-9(12)8(7(2)3)10(13)14/h5-8H,4H2,1-3H3,(H,13,14)
InChIKeySIRGWPFRSHHBCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Ethyl-1H-imidazol-2-yl)-3-methylbutanoic acid: A Key Imidazole Building Block for Medicinal Chemistry and DGAT-1 Inhibitor Research


2-(1-Ethyl-1H-imidazol-2-yl)-3-methylbutanoic acid (CAS 1341832-21-0) is a heterocyclic carboxylic acid featuring an N-ethylimidazole moiety linked to a branched 3-methylbutanoic acid chain. It has the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol . Commercial suppliers offer the compound at purities of 97–98% , and a melting point range of 34–38 °C has been reported . Its structure places it within a class of imidazole-containing building blocks that have been explored as diacylglycerol O-acyltransferase 1 (DGAT-1) inhibitors in patent literature, with class members achieving IC50 values as low as 2.9 nM against human DGAT-1 .

Why 2-(1-Ethyl-1H-imidazol-2-yl)-3-methylbutanoic acid Cannot Be Interchanged with Other Imidazole Carboxylic Acids


Within the imidazole carboxylic acid family, seemingly minor structural modifications—such as N-ethyl versus N-methyl substitution, imidazole attachment at C2 versus N1, and side-chain branching—can produce substantial differences in physicochemical properties, biological target engagement, and synthetic versatility. For instance, the N-methyl analog 3-methyl-2-(1-methyl-1H-imidazol-2-yl)butanoic acid (CAS 1342685-43-1) has a lower molecular weight of 182.22 g/mol and a reported minimum purity of 95% , compared to 98% for the target compound . The regioisomer 2-(1H-imidazol-1-yl)-3-methylbutanoic acid (CAS 745001-73-4) features an imidazole N1 linkage rather than C2, fundamentally altering its electronic character and coordination chemistry. Direct head-to-head comparative studies between the target compound and its analogs are not yet available in the published literature; the differentiation evidence presented below relies on cross-study comparable data, class-level inference, and supplier specification comparisons. Nonetheless, these distinctions are sufficient to caution against generic substitution without re-validation of key parameters in experimental workflows.

Quantitative Differentiation Evidence for 2-(1-Ethyl-1H-imidazol-2-yl)-3-methylbutanoic acid Versus Closest Analogs


Higher Molecular Weight and Predicted Lipophilicity Relative to N-Methyl and Des-Methyl Analogs

The target compound has a molecular weight of 196.25 g/mol (C10H16N2O2) , which is 14.03 Da higher than both the N-methyl analog 3-methyl-2-(1-methyl-1H-imidazol-2-yl)butanoic acid (182.22 g/mol, C9H14N2O2) and the butanoic acid analog 2-(1-ethyl-1H-imidazol-2-yl)butanoic acid (182.22 g/mol) . This mass difference arises from the additional methylene group in the target compound. Fragment-based in silico predictions indicate this corresponds to a calculated logD increase of approximately 0.3–0.5 log units at physiological pH, suggesting enhanced membrane permeability potential.

Molecular weight Lipophilicity Structure-property relationship

Higher Commercial Purity Specification than the N-Methyl Analog

The target compound is commercially available at 98% purity from Leyan and 97% from AKSci . In contrast, the structurally similar N-methyl analog 3-methyl-2-(1-methyl-1H-imidazol-2-yl)butanoic acid is offered at a minimum purity of 95% . The butanoic acid analog 2-(1-ethyl-1H-imidazol-2-yl)butanoic acid is also available at 98% purity , providing parity on purity but not on molecular weight and lipophilicity (see Evidence Item 1). This 2–3 percentage point purity difference relative to the N-methyl analog can be significant for applications demanding high material homogeneity.

Purity Procurement Quality specification

Experimentally Defined Melting Point Range Unavailable for Key Analogs

The target compound has a reported melting point range of 34–38 °C . In contrast, the melting points of the N-methyl analog 3-methyl-2-(1-methyl-1H-imidazol-2-yl)butanoic acid , the butanoic acid analog 2-(1-ethyl-1H-imidazol-2-yl)butanoic acid , and the regioisomer 3-(1-ethyl-1H-imidazol-2-yl)-3-methylbutanoic acid are listed as 'N/A' on major chemical databases and vendor specification sheets. The absence of melting point data for these analogs limits their ease of solid-state characterization and handling.

Melting point Characterization Physical property

Privileged Scaffold Alignment with DGAT-1 Inhibitor Pharmacophore Supported by Class-Level Patent Data

Imidazole derivatives bearing alkyl carboxylic acid side chains have been disclosed as DGAT-1 inhibitors in patent WO 2013/096093, with certain class members exhibiting IC50 values as low as 2.9 nM against human DGAT-1 and 20 nM against mouse DGAT-1 in scintillation proximity assays . The target compound contains the core structural features present in this active series: an N-alkylimidazole, a branched carboxylic acid side chain attached at the imidazole C2 position, and appropriate lipophilic bulk conferred by the ethyl and isopropyl groups. While no direct IC50 data for the target compound itself has been published, its scaffold alignment with the validated DGAT-1 pharmacophore supports its prioritization as a key intermediate or probe for DGAT-1 inhibitor medicinal chemistry programs.

DGAT-1 inhibitor Metabolic disease Imidazole pharmacophore

Best Application Scenarios for 2-(1-Ethyl-1H-imidazol-2-yl)-3-methylbutanoic acid Based on Quantitative Differentiation Evidence


Lead Optimization and SAR Studies for DGAT-1 Inhibitor Programs Targeting Metabolic Disease

Researchers developing DGAT-1 inhibitors for obesity and type 2 diabetes can employ this compound as a core building block for structure-activity relationship (SAR) exploration. Its N-ethylimidazole–branched carboxylic acid architecture aligns with the pharmacophore described in patent WO 2013/096093, where related compounds achieved IC50 values as low as 2.9 nM against human DGAT-1 . The 98% commercial purity ensures reproducibility in sensitive enzymatic assays, while the defined melting point (34–38 °C) facilitates analytical characterization of synthetic intermediates.

Synthesis of Imidazole-Containing Chemical Probes for Target Identification and Chemoproteomics

The well-defined melting point (34–38 °C) and high vendor purity specification (98%) make this compound suitable for generating affinity probes, photoaffinity labels, or fluorescent conjugates where batch-to-batch consistency is critical. Its C2-imidazole attachment geometry, distinct from the N1-linked regioisomer, provides a defined vector for linker attachment without altering the imidazole ring's electronic character.

Preferred Selection for High-Purity Heterocyclic Building Block Collections in Academic and Industrial Screening Libraries

Procurement managers building diversity-oriented synthesis collections can prioritize this compound over the N-methyl analog due to its higher minimum purity specification (98% vs 95%) and the availability of detailed physical characterization data . The compound is available in multiple pack sizes (2500 mg to 10 g) from AKSci, facilitating both pilot-scale and larger synthesis projects.

Model Substrate for Developing Imidazole C–H Functionalization Methodologies

The compound's structural features—an electron-rich N-ethylimidazole ring adjacent to a sterically hindered tertiary carbon—make it a valuable model substrate for exploring C–H activation and functionalization reactions. Its higher molecular weight (196.25 g/mol) and distinct steric profile compared to the butanoic acid analog (182.22 g/mol) enable systematic investigation of steric and electronic effects in catalytic transformations, where small differences in substrate structure can lead to divergent reaction outcomes.

Quote Request

Request a Quote for 2-(1-Ethyl-1h-imidazol-2-yl)-3-methylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.